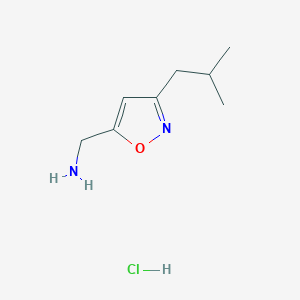![molecular formula C17H20N4O5 B2710474 Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate CAS No. 919731-97-8](/img/structure/B2710474.png)
Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions. This step results in the formation of 2,4-dioxo-1H-quinazoline.
Acetylation: The 2,4-dioxo-1H-quinazoline is then acetylated using acetic anhydride to introduce the acetyl group at the 3-position.
Piperazine Derivatization: The acetylated quinazoline is reacted with piperazine in the presence of a suitable base, such as triethylamine, to form the piperazine derivative.
Esterification: Finally, the piperazine derivative is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, phase-transfer catalysis, and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline core.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with other substituents, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction can result in the formation of dihydroquinazoline derivatives .
Scientific Research Applications
Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, which is particularly relevant in the context of cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
2,4-Dioxo-1H-quinazoline: A key intermediate in the synthesis of the target compound.
Piperazine Derivatives: Compounds with similar piperazine moieties but different substituents.
Uniqueness
Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate is unique due to its combination of the quinazoline core and piperazine moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-2-26-17(25)20-9-7-19(8-10-20)14(22)11-21-15(23)12-5-3-4-6-13(12)18-16(21)24/h3-6H,2,7-11H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDUASQYFBDFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710397.png)

![2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2710400.png)

![2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2710402.png)
![2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)
![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2710407.png)

![2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B2710410.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2710411.png)


